Crotananine

Descripción general

Descripción

Crotananine is an alkaloid compound that was first isolated from the bark of the Croton lechleri tree, which is native to the Amazon rainforest. It is a naturally occurring organic compound that has been used for centuries in traditional medicine for its medicinal properties. Crotanine has been studied for its potential therapeutic applications in both humans and animals, and it has been shown to possess a variety of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The purpose of

Aplicaciones Científicas De Investigación

Cell-Penetrating Properties and Potential Therapeutic Uses

Crotamine, a peptide from the venom of the South American rattlesnake (Crotalus durissus terrificus), has been identified as a novel cell-penetrating protein capable of entering various cell types without toxicity. This characteristic enables crotamine to be a potential tool for delivering therapeutic molecules into cells. Its ability to localize specifically to proliferating cells, such as those in tumors, highlights its potential for targeted cancer therapy. The peptide's non-toxic nature at micromolar concentrations to cell cultures and its lack of effect on the pluripotency of embryonic stem cells and mouse embryo development further support its therapeutic potential (Kerkis et al., 2004).

Antimicrobial and Antifungal Activities

Crotamine exhibits antimicrobial properties, albeit with a weak activity against Gram-positive and Gram-negative bacteria, with the exception of Micrococcus luteus. Notably, it shows pronounced antifungal activity against Candida spp., Trichosporon spp., and Cryptococcus neoformans. This selective antifungal effectiveness, combined with minimal cytotoxic effects on mammalian cells and no hemolytic activity, suggests crotamine's potential as an anti-yeast or candicidal agent for medical and industrial applications (Yamane et al., 2013).

Potential for Gene Delivery

Crotamine's ability to bind electrostatically to plasmid DNA forming stable DNA-peptide complexes without the need for chemical conjugation presents a novel approach for gene delivery. It demonstrates targeted delivery into actively proliferating cells both in vitro and in vivo, distinguishing it from other cell-penetrating peptides. The uptake mechanism involves heparan sulfate proteoglycans, followed by endocytosis and accumulation within endosomal vesicles, leading to peptide-induced endosomal membrane permeabilization (Nascimento et al., 2007).

Analgesic and Neuromuscular Effects

Crotamine has also been reported to improve neurotransmission in neuromuscular preparations, potentially offering benefits in the treatment of myasthenic conditions. Comparative studies with neostigmine have shown crotamine's superior efficacy in enhancing muscular performance, possibly due to its modulation of sodium channels, indicating its utility in neuromuscular disorders (Silva et al., 2013).

Propiedades

IUPAC Name |

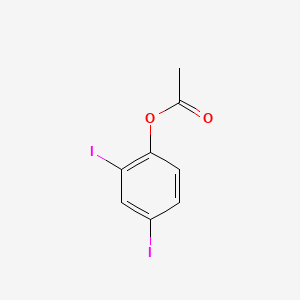

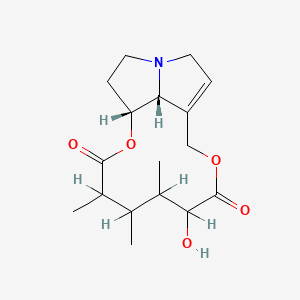

(1R,17R)-7-hydroxy-4,5,6-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-9-10(2)15(19)17(21)22-8-12-4-6-18-7-5-13(14(12)18)23-16(20)11(9)3/h4,9-11,13-15,19H,5-8H2,1-3H3/t9?,10?,11?,13-,14-,15?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXWTYYPYYHXDK-GLDVEYQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C1C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)C1C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50991595 | |

| Record name | 6-Hydroxy-3,4,5-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Crotananine | |

CAS RN |

71295-28-8 | |

| Record name | Crotanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071295288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3,4,5-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B1595550.png)